(3-Ethyloxetan-3-yl)methanesulfonyl chloride
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Overview
Description
(3-Ethyloxetan-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyloxetan-3-yl)methanesulfonyl chloride typically involves the reaction of (3-ethyloxetan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3-ethyloxetan-3-yl)methanol+methanesulfonyl chloride→(3-Ethyloxetan-3-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyloxetan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by oxidation reactions.
Scientific Research Applications
(3-Ethyloxetan-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of biologically active molecules.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethyloxetan-3-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic transformations, where the sulfonyl chloride group is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the oxetane ring.
(3-Chloropropyl)methanesulfonyl chloride: Contains a propyl chain instead of the oxetane ring.
(3-Methyloxetan-3-yl)methanesulfonyl chloride: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(3-Ethyloxetan-3-yl)methanesulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules, offering different reactivity compared to simpler sulfonyl chlorides.
Properties
IUPAC Name |
(3-ethyloxetan-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-2-6(3-10-4-6)5-11(7,8)9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXNWBHCQACONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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